N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide
Description
N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthamide group and a dimethylphenoxyethyl side chain
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-15-10-11-18(14-16(15)2)24-13-12-22-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,14H,12-13H2,1-2H3,(H,22,23) |
InChI Key |
PSEBDGBXQNJMQF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide
- N-[2-(3,4-dimethylphenoxy)ethyl]-aniline
- N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide
Uniqueness
N-[2-(3,4-dimethylphenoxy)ethyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
